

# Chitobiose octaacetate molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chitobiose octaacetate*

Cat. No.: *B15589266*

[Get Quote](#)

## In-Depth Technical Guide to Chitobiose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **chitobiose octaacetate**. It is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and materials science.

## Core Concepts: Molecular Profile

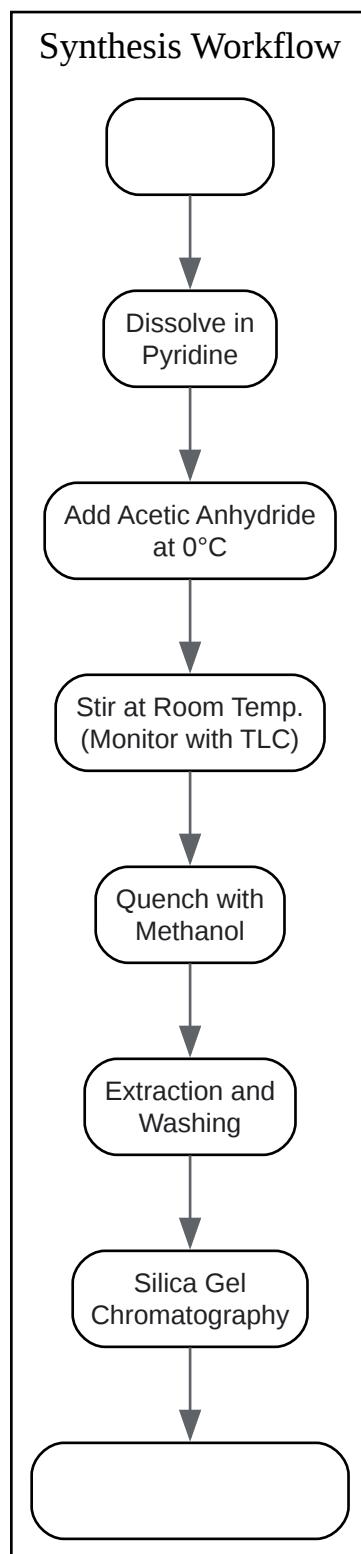
**Chitobiose octaacetate** is a fully acetylated derivative of chitobiose, a disaccharide composed of two  $\beta$ -(1  $\rightarrow$  4) linked N-acetyl-D-glucosamine units. The peracetylation of chitobiose enhances its solubility in organic solvents, a property that facilitates its use in various chemical syntheses and as a protected intermediate in the production of more complex glycans.

## Physicochemical Data

The fundamental molecular properties of **chitobiose octaacetate** are summarized in the table below for quick reference.

| Property          | Value                                                          | Citations |
|-------------------|----------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>28</sub> H <sub>40</sub> N <sub>2</sub> O <sub>17</sub> |           |
| Molecular Weight  | 676.62 g/mol                                                   |           |
| Alternate Names   | Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate       |           |
| Appearance        | White solid (typical)                                          |           |
| Solubility        | Soluble in many organic solvents                               |           |

## Synthesis and Characterization


### Chemical Synthesis of Chitobiose Octaacetate

The most common method for the synthesis of **chitobiose octaacetate** is the per-O-acetylation of chitobiose using acetic anhydride, often with pyridine as a catalyst and solvent.[\[1\]](#) This reaction proceeds by the esterification of the free hydroxyl groups of chitobiose. An analogous method has been described for the synthesis of sucrose octaacetate.[\[2\]](#)

#### Experimental Protocol: Per-O-acetylation of Chitobiose

- **Dissolution:** Dissolve the starting material, chitobiose (1.0 equivalent), in dry pyridine under an inert atmosphere (e.g., Argon).[\[1\]](#)
- **Acetylation:** Cool the solution to 0°C in an ice bath and add acetic anhydride (a 1.5 to 2.0-fold excess for each hydroxyl group) dropwise.[\[1\]](#)
- **Reaction Monitoring:** Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching:** Quench the reaction by the addition of dry methanol.[\[1\]](#)
- **Work-up:**
  - Co-evaporate the reaction mixture with toluene to remove residual pyridine.

- Dilute the resulting residue with an organic solvent like dichloromethane or ethyl acetate.  
[\[1\]](#)
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO<sub>3</sub>, and brine.[\[1\]](#)
- Dry the organic layer over an anhydrous salt such as Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purification: Purify the crude product by silica gel column chromatography to obtain the pure **chitobiose octaacetate**.



[Click to download full resolution via product page](#)

Synthesis of **Chitobiose Octaacetate**.

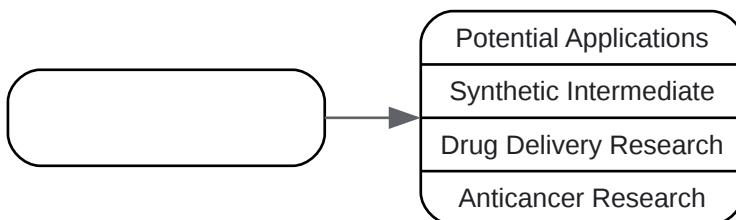
## Characterization Techniques

The structural confirmation of synthesized **chitobiose octaacetate** is typically achieved through a combination of spectroscopic methods.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1H NMR:** Proton NMR is used to identify the chemical shifts and coupling constants of the protons in the molecule, confirming the presence of the acetyl groups and the overall structure of the disaccharide. For related chitosan derivatives, <sup>1</sup>H NMR spectra are often recorded in deuterated solvents.[\[3\]](#)
- **13C NMR:** Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the acetate groups and the carbons of the pyranose rings are characteristic.[\[3\]](#)

### Mass Spectrometry (MS)


Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **chitobiose octaacetate**. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The fragmentation pattern can provide valuable structural information. For instance, in the mass spectrum of a related peracetylated disaccharide, the molecular ion may not be observed, but characteristic secondary ions resulting from the elimination of acetic acid and other fragments can confirm the structure.[\[4\]](#) The ionization efficiency of glycans in mass spectrometry can be enhanced by peracetylation.[\[5\]](#)[\[6\]](#)

## Applications in Research and Drug Development

While chitobiose and its partially acetylated derivatives (chitooligosaccharides) have been investigated for various biological activities, including anti-inflammatory and lipid-lowering effects, there is currently a notable lack of data on the specific biological functions of the fully acetylated form, **chitobiose octaacetate**.[\[7\]](#)[\[8\]](#) Some studies on chitooligosaccharides with varying degrees of acetylation suggest that the biological activity can be dependent on the degree of N-acetylation.[\[7\]](#)

### Potential Roles and Future Directions

- Chemical Synthesis: Peracetylated carbohydrates like **chitobiose octaacetate** are valuable as protected intermediates in the synthesis of more complex oligosaccharides and glycoconjugates.[3] The acetyl groups can be selectively removed to allow for further chemical modifications at specific positions.
- Drug Delivery: Carbohydrates are being explored for their potential in drug delivery systems. [9] While not directly demonstrated for **chitobiose octaacetate**, the modification of carbohydrates can influence their pharmacokinetic properties.
- Anticancer Research: Alterations in cell surface carbohydrates are a hallmark of cancer.[10] This has led to the investigation of carbohydrate-based compounds as potential anticancer therapeutics. The role of peracetylated sugars in this context is an area of ongoing research.



[Click to download full resolution via product page](#)

Potential Research Applications.

## Conclusion

**Chitobiose octaacetate** is a well-defined chemical entity with established methods for its synthesis and characterization. Its primary current utility in research and development lies in its role as a protected precursor for the synthesis of more complex carbohydrate structures. While the biological activities of its less acetylated relatives are documented, the specific biological functions of **chitobiose octaacetate** remain an open area for future investigation. This knowledge gap presents an opportunity for researchers to explore the potential of this molecule in various therapeutic areas.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Regioselective monodeprotection of peracetylated carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitobiose exhibited a lipid-lowering effect in ob/ob-/- mice via butyric acid enrolled liver-gut crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Delivery Methods for Carbohydrate-based Drugs: Controlled Release of Biologically-active Short Chain Fatty Acid-Hexosamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- To cite this document: BenchChem. [Chitobiose octaacetate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589266#chitobiose-octaacetate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15589266#chitobiose-octaacetate-molecular-weight-and-formula)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)